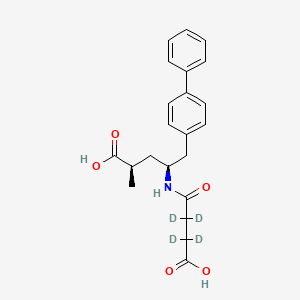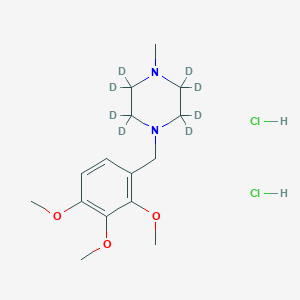
N-Methyl trimetazidine-d8 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl trimetazidine-d8 (dihydrochloride) is a deuterated form of N-Methyl trimetazidine, a compound used primarily in scientific research. The deuterium labeling (d8) is used to trace the compound in various biochemical and pharmacological studies. The molecular formula of N-Methyl trimetazidine-d8 (dihydrochloride) is C15H18D8Cl2N2O3, and it has a molecular weight of 361.33 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl trimetazidine-d8 (dihydrochloride) involves the deuteration of N-Methyl trimetazidineThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of N-Methyl trimetazidine-d8 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl trimetazidine-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-Methyl trimetazidine-d8 (dihydrochloride) is widely used in scientific research due to its deuterium labeling, which allows for precise tracking in biochemical and pharmacological studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to understand biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to trace drug metabolism and distribution.
Industry: Applied in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N-Methyl trimetazidine-d8 (dihydrochloride) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit fatty acid oxidation, thereby promoting glucose oxidation. This shift in metabolic pathways helps to reduce the production of acidic metabolites, which can exacerbate ischemic conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl trimetazidine-d8 (dihydrochloride) include:
Trimetazidine: The non-deuterated form used in the treatment of angina pectoris.
N-Nitroso Trimetazidine-D8: Another deuterated derivative used in research.
Uniqueness
N-Methyl trimetazidine-d8 (dihydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various studies. This makes it particularly valuable in research applications where accurate tracing of the compound is essential .
Properties
Molecular Formula |
C15H26Cl2N2O3 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C15H24N2O3.2ClH/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3;;/h5-6H,7-11H2,1-4H3;2*1H/i7D2,8D2,9D2,10D2;; |
InChI Key |
PXMIANPUSWGLQA-VVWBXAJLSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


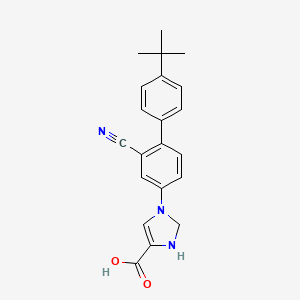

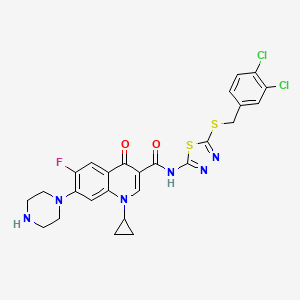
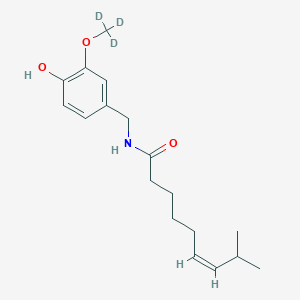
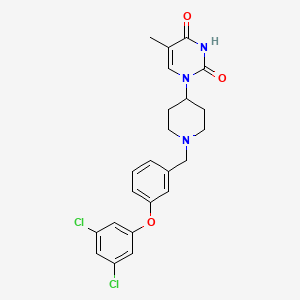
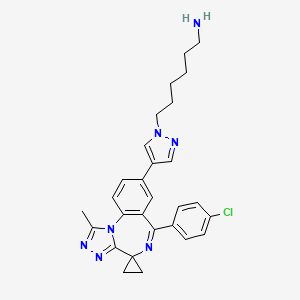
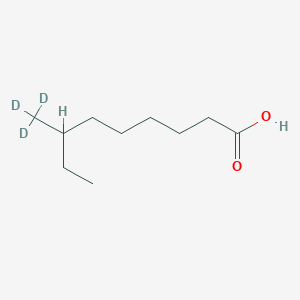
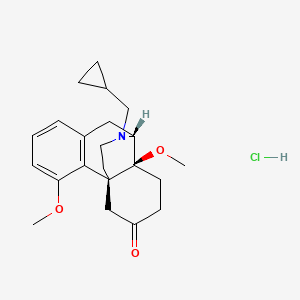

![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
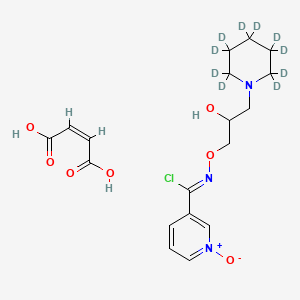
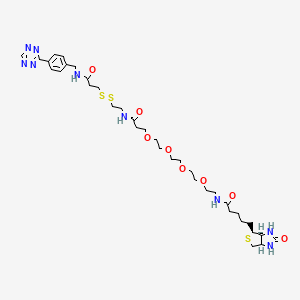
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
